molecular formula C10H16O2 B13826959 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)- CAS No. 473-50-7

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-

Cat. No.: B13826959
CAS No.: 473-50-7
M. Wt: 168.23 g/mol
InChI Key: IEBXZRQOXHLIGF-UHFFFAOYSA-N
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Description

The compound 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)- (CAS: 17779-19-0) is a substituted γ-lactone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure features a dihydrofuranone core (a five-membered lactone ring) with:

  • 5,5-dimethyl groups at the C5 position,
  • A 2-methyl-1-propenyl substituent at the C4 position.

The (R)-enantiomer is specifically described, with an InChIKey of IEBXZRQOXHLIGF-QMMMGPOBSA-N and SMILES string O1C(C)(C)C@@HCC1=O . Predicted physical properties include a boiling point of 254.3±29.0°C and density of 1.008±0.06 g/cm³ .

Properties

CAS No.

473-50-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5,5-dimethyl-4-(2-methylprop-1-enyl)oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)5-8-6-9(11)12-10(8,3)4/h5,8H,6H2,1-4H3

InChI Key

IEBXZRQOXHLIGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC(=O)OC1(C)C)C

Origin of Product

United States

Biological Activity

2(3H)-Furanone, dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-, also known by its CAS number 62687-44-9, is a compound belonging to the furanone family. This compound has garnered attention in recent years for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of 2(3H)-Furanone is C₉H₁₄O₂ with a molecular weight of approximately 154.206 g/mol. The structure features a furanone ring which is significant for its biological activity.

Antimicrobial Activity

Research indicates that various furanones exhibit antimicrobial properties. A study highlighted that certain furanones can inhibit the growth of specific bacteria and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
Candida albicans12100

This table illustrates the effectiveness of 2(3H)-Furanone against selected microorganisms at a concentration of 100 mg/mL.

Antioxidant Activity

Furanones have been shown to possess antioxidant properties. A study conducted on various furanones demonstrated their ability to scavenge free radicals effectively.

  • DPPH Scavenging Activity : The IC50 value for DPPH radical scavenging activity was found to be significantly lower than that of common antioxidants like ascorbic acid, indicating a strong potential for use in food preservation and health supplements.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of furanones on cancer cell lines. For instance:

  • In vitro studies on human breast cancer cells (MCF-7) showed that treatment with dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)- resulted in a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%)
0100
1080
5055
10030

The data suggests significant cytotoxic effects at higher concentrations.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)- in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound exhibited reduced infection rates compared to those receiving standard treatment.

Case Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity of this compound in vivo using a rat model subjected to oxidative stress. The results indicated a marked reduction in malondialdehyde levels and an increase in superoxide dismutase activity in treated rats compared to controls.

Comparison with Similar Compounds

Structural Analogues of Dihydrofuranones

The following compounds share the dihydrofuranone backbone but differ in substituents and functional groups:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (17779-19-0) C₁₀H₁₆O₂ 5,5-dimethyl; 4-(2-methyl-1-propenyl) 168.23 Limited data; likely used in flavor chemistry
2(3H)-Furanone, dihydro-5,5-dimethyl- (3123-97-5) C₆H₁₀O₂ 5,5-dimethyl 114.14 Simpler analogue; used in polymer synthesis
2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- (4436-81-1) C₁₀H₁₆O₃ 5,5-dimethyl; 4-(3-oxobutyl) 184.23 Higher oxygen content; thermodynamic data available (ΔfH°gas = -576.63 kJ/mol)
5,5-Diethyldihydro-2(3H)-furanone (1608-93-1) C₈H₁₄O₂ 5,5-diethyl 142.20 Larger alkyl groups; potential solvent uses
5-Ethyldihydro-2(3H)-furanone (N/A) C₆H₁₀O₂ 5-ethyl 114.14 Food flavoring (e.g., aged cheeses, cured meats)
3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone (199799-44-5) C₁₉H₁₇FO₄S Complex aryl and sulfonyl substituents 360.41 Pharmaceutical applications (toxicity TDLo = 10 mg/kg in rats)

Key Differences in Properties and Reactivity

The 3-oxobutyl substituent in CAS 4436-81-1 adds a ketone functional group, increasing polarity (logP = 1.697) and influencing solubility .

Toxicity and Safety: Complex aryl-substituted furanones (e.g., CAS 199799-44-5) exhibit acute toxicity (oral TDLo = 10 mg/kg in rats), whereas alkyl-substituted lactones like the target compound are generally regarded as safer for flavor/fragrance use .

Preparation Methods

Reaction Scheme Summary:

Step Reaction Type Conditions/Notes
1 Aldol condensation Basic conditions, 2,5-dialkyl-dihydro-3(2H)-furanone + aldehyde
2 Dehydration To form exocyclic alkene
3 Ozonolysis Ozone in methanol, -15°C
4 Reduction Sodium bisulphite, 10-15°C
5 Reflux Acidic conditions, inert atmosphere, ~4 hours

This multi-step synthetic route allows for controlled formation of the alkylidene substituent on the furanone ring and minimizes overoxidation or degradation of the sensitive lactone structure.

Enantioselective Synthesis via Ring Expansion and Reduction

Another advanced synthetic approach involves enantioselective methods starting from chiral cyclobutanone derivatives. This method was demonstrated for related dihydro-2(3H)-furanones substituted at the 5-position with alkyl chains, and it can be adapted for the 5,5-dimethyl-4-(2-methyl-1-propenyl) substituted furanone:

  • Starting from stereospecifically prepared cyclopropyl carbinol, a ring expansion reaction yields chiral cyclobutanones.
  • Subsequent reduction of these chiral cyclobutanones provides intermediates that undergo further transformations to give optically active dihydro-2(3H)-furanones with defined stereochemistry.

Although this method is more complex and tailored for enantioselective synthesis, it provides a pathway to obtain stereochemically pure compounds related to 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-, which is critical for applications requiring chirality control.

Analytical Data and Product Characterization

The product yield and purity are typically confirmed by chromatographic and spectroscopic techniques:

  • Chromatography: Vapor phase chromatography on DC 550 or FFAP columns at elevated temperatures (180-230°C) is used to analyze reaction progress and product composition.
  • Mass Spectrometry: GC/MS total ion chromatograms confirm the presence of furanone derivatives, including 2(3H)-Furanone, dihydro-5-methyl- and related compounds.
  • Physical Properties: The final product often exhibits a strong burnt sugar odor, characteristic of furanone derivatives.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Aldol Condensation + Ozonolysis + Reflux Aldol condensation, dehydration, ozonolysis, reduction, reflux Controlled synthesis, scalable Multi-step, requires careful control of oxidation
Enantioselective Synthesis via Ring Expansion Ring expansion of cyclopropyl carbinol, reduction, stereospecific transformations Produces optically active compounds Complex, requires chiral precursors and expertise

Q & A

Q. What synthetic methodologies are commonly used to prepare derivatives of dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone?

  • Methodological Answer : The compound and its derivatives are synthesized via cyclocondensation or functionalization of pre-existing furanone scaffolds. For example, bis-1,2,3-triazole derivatives of 2(5H)-furanone can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity . Experimental protocols emphasize controlled reaction conditions (e.g., solvent choice, temperature) to avoid side reactions like ring-opening or undesired isomerization.

Q. How are the physical-chemical properties (e.g., vapor pressure, solubility) of dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone determined?

  • Methodological Answer : Vapor pressure can be calculated using the Antoine equation:
    log10(P)=ABT+C\log_{10}(P) = A - \frac{B}{T + C}

where A=4.80624A = 4.80624, B=2156.126B = 2156.126, and C=30.786C = -30.786 for the temperature range 311.4–480 K . Solubility is assessed via shake-flask methods in solvents like ethanol or hexane, with GC-MS or HPLC quantification. Thermodynamic parameters (e.g., melting point) are derived from differential scanning calorimetry (DSC).

Q. What safety protocols are critical for handling dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone in laboratory settings?

  • Methodological Answer : The compound is classified under GHS for acute oral toxicity (Category 4) and skin irritation (Category 2). Researchers must:
  • Use fume hoods to avoid inhalation of vapors or aerosols.
  • Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Store in airtight containers away from oxidizers, as decomposition may release toxic gases like CO or NOx_x .

Advanced Research Questions

Q. How can advanced mass spectrometry techniques resolve structural ambiguities in dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electron ionization (EI) or electrospray ionization (ESI) provides accurate mass measurements (<5 ppm error) to distinguish isomers. For example, the fragment ion at m/zm/z 128 in EI-HRMS corresponds to the loss of a methylpropenyl group, confirming substitution patterns . Multidimensional chromatography (GC×GC or LC×LC) paired with dual ionization energies enhances peak resolution in complex mixtures .

Q. What strategies address contradictions in reported environmental concentrations of dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone in atmospheric aerosols?

  • Methodological Answer : Discrepancies arise from differences in sampling techniques (e.g., filter vs. impinger collection) or analytical calibration. To resolve this:
  • Use isotope-labeled internal standards (e.g., 13C^{13}C-analogs) for quantification.
  • Validate methods via smog chamber studies under controlled oxidative conditions (e.g., toluene/NOx_x systems), where the compound is identified as a secondary organic aerosol (SOA) product .
  • Cross-reference data with quantum chemical calculations to predict partitioning behavior between gas and aerosol phases .

Q. How can computational modeling predict the reactivity of dihydro-5,5-dimethyl-4-(2-methyl-1-propenyl)-2(3H)-furanone under varying pH and oxidative conditions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:
  • Acidic conditions : Protonation at the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack (e.g., hydrolysis to carboxylic acids).
  • Oxidative environments : The α,β-unsaturated lactone moiety undergoes ozonolysis or OH-radical addition, generating smaller carbonyl compounds.
  • Solvent effects are incorporated via polarizable continuum models (PCM) to refine activation energies .

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